molecular formula C18H17Cl2N3O2S2 B3009556 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 1252820-81-7

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No. B3009556
CAS RN: 1252820-81-7
M. Wt: 442.37
InChI Key: IJTLGAWZDCCQEZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with the molecular formula C19H20ClN3O3S2 . It has a molecular weight of 438.0 g/mol . The IUPAC name for this compound is 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide .


Molecular Structure Analysis

The compound has a complex structure that includes a thieno[3,2-d]pyrimidin-2-yl moiety, a butyl group, and a 3,4-dichlorophenyl group . The InChI string for this compound is InChI=1S/C19H20ClN3O3S2/c1-3-4-8-23-18(25)17-14(7-9-27-17)22-19(23)28-11-16(24)21-12-5-6-15(26-2)13(20)10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) .


Physical And Chemical Properties Analysis

The compound has several computed properties including a XLogP3-AA of 4.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 8, an exact mass of 437.0634615 g/mol, a monoisotopic mass of 437.0634615 g/mol, a topological polar surface area of 125 Ų, a heavy atom count of 28, and a complexity of 607 .

Scientific Research Applications

Photovoltaics and Organic Solar Cells

This compound has garnered interest in the field of photovoltaics and organic solar cells due to its electron-donating properties. Researchers have explored its potential as a non-fullerene acceptor material. Specifically, it has been investigated as a high-performance non-fullerene acceptor analogue designed from thieno[3,2-b]pyrrole and thieno[3,2-d]pyrimidine . Its unique molecular structure and electronic properties make it a promising candidate for enhancing charge separation and improving power conversion efficiency in organic solar cells.

Computational Chemistry and Molecular Modeling

The compound’s complex structure lends itself to computational studies. Density functional theory (DFT) calculations have been employed to understand its electronic properties, charge transfer behavior, and stability. Researchers have explored its HOMO-LUMO energy levels, recombination energies, and absorption characteristics .

Other Potential Applications

Beyond the mentioned fields, this compound’s unique combination of heterocyclic moieties may find applications in diverse areas such as organic synthesis, supramolecular chemistry, and drug discovery. Researchers continue to explore its properties and potential applications.

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-11-4-5-12(19)13(20)9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTLGAWZDCCQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide

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